molecular formula C41H43ClN8O4 B13941932 3-Pyridinecarbonitrile, 5-[[2-chloro-4-(phenylazo)phenyl]azo]-4-methyl-2,6-bis[[3-(2-phenoxyethoxy)propyl]amino]- CAS No. 63281-03-8

3-Pyridinecarbonitrile, 5-[[2-chloro-4-(phenylazo)phenyl]azo]-4-methyl-2,6-bis[[3-(2-phenoxyethoxy)propyl]amino]-

Cat. No.: B13941932
CAS No.: 63281-03-8
M. Wt: 747.3 g/mol
InChI Key: SWIMBWSTYURRNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Pyridinecarbonitrile, 5-[[2-chloro-4-(phenylazo)phenyl]azo]-4-methyl-2,6-bis[[3-(2-phenoxyethoxy)propyl]amino]- is a complex organic compound with a unique structure that includes multiple functional groups such as nitrile, azo, and amino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarbonitrile, 5-[[2-chloro-4-(phenylazo)phenyl]azo]-4-methyl-2,6-bis[[3-(2-phenoxyethoxy)propyl]amino]- typically involves multiple steps. The initial step often includes the formation of the pyridinecarbonitrile core, followed by the introduction of the azo groups through diazotization and coupling reactions. The final steps involve the addition of the amino groups via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Pyridinecarbonitrile, 5-[[2-chloro-4-(phenylazo)phenyl]azo]-4-methyl-2,6-bis[[3-(2-phenoxyethoxy)propyl]amino]- can undergo various types of chemical reactions including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and amino groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridinecarbonitrile oxides, while reduction can produce various amines.

Scientific Research Applications

3-Pyridinecarbonitrile, 5-[[2-chloro-4-(phenylazo)phenyl]azo]-4-methyl-2,6-bis[[3-(2-phenoxyethoxy)propyl]amino]- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Pyridinecarbonitrile, 5-[[2-chloro-4-(phenylazo)phenyl]azo]-4-methyl-2,6-bis[[3-(2-phenoxyethoxy)propyl]amino]- involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, leading to changes in their activity and function. The specific pathways involved depend on the particular application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3-pyridinecarbonitrile
  • 3-Cyanopyridine
  • 2-Chloronicotinonitrile

Uniqueness

3-Pyridinecarbonitrile, 5-[[2-chloro-4-(phenylazo)phenyl]azo]-4-methyl-2,6-bis[[3-(2-phenoxyethoxy)propyl]amino]- is unique due to its combination of multiple functional groups and its ability to undergo a wide range of chemical reactions. This makes it a versatile compound with diverse applications in various fields.

Properties

CAS No.

63281-03-8

Molecular Formula

C41H43ClN8O4

Molecular Weight

747.3 g/mol

IUPAC Name

5-[(2-chloro-4-phenyldiazenylphenyl)diazenyl]-4-methyl-2,6-bis[3-(2-phenoxyethoxy)propylamino]pyridine-3-carbonitrile

InChI

InChI=1S/C41H43ClN8O4/c1-31-36(30-43)40(44-21-11-23-51-25-27-53-34-15-7-3-8-16-34)46-41(45-22-12-24-52-26-28-54-35-17-9-4-10-18-35)39(31)50-49-38-20-19-33(29-37(38)42)48-47-32-13-5-2-6-14-32/h2-10,13-20,29H,11-12,21-28H2,1H3,(H2,44,45,46)

InChI Key

SWIMBWSTYURRNJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=C1N=NC2=C(C=C(C=C2)N=NC3=CC=CC=C3)Cl)NCCCOCCOC4=CC=CC=C4)NCCCOCCOC5=CC=CC=C5)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.